4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid
Overview
Description
4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid is a synthetic organic compound with the molecular formula C15H20N2O3 It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a butanoic acid moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have a wide range of biological activities and can affect various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/toxicology results for drug candidates .
Result of Action
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical properties of a compound, including its solubility and stability, can be influenced by environmental factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid typically involves the reaction of 3-(pyrrolidin-1-yl)aniline with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the aniline and butanoic acid components. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydroxyl or alkyl groups.
Substitution: Substituted phenyl derivatives with nitro or halogen groups.
Scientific Research Applications
4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}pentanoic acid
- 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}hexanoic acid
- 4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}heptanoic acid
Uniqueness
4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid, also known by its CAS Number 1178270-35-3, is a compound with significant biological activity, particularly in pharmacological applications. Its unique structural features make it an interesting candidate for therapeutic development, especially in the context of fibrotic diseases.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O3, with a molecular weight of 276.34 g/mol. The compound is characterized by a pyrrolidine ring attached to a phenyl group and a butanoic acid moiety, which contributes to its biological interactions.
Key Properties:
- Molecular Weight: 276.34 g/mol
- Form: Powder
- Stability: Stable at room temperature
Integrin Inhibition
Research indicates that this compound acts as an inhibitor of the αvβ6 integrin, which is implicated in idiopathic pulmonary fibrosis (IPF). This integrin plays a crucial role in cellular interactions and signaling pathways that contribute to fibrotic processes. By modulating these interactions, this compound may offer therapeutic benefits for IPF and other related conditions.
The mechanism by which this compound exerts its effects involves binding to specific integrin receptors. Studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to quantify binding affinities and understand the kinetics of these interactions.
Case Studies
-
Idiopathic Pulmonary Fibrosis (IPF):
- A study demonstrated that treatment with this compound resulted in reduced fibrotic markers in lung tissue samples from IPF models. This suggests potential for therapeutic applications in managing fibrosis.
-
Cellular Interaction Studies:
- Investigations have shown that the compound significantly alters cellular signaling pathways associated with fibrosis, indicating its potential role in drug development targeting similar pathways.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
4-(4-Pyrrolidin-1-ylphenyl)butyric acid | C15H20N2O3 | Similar backbone; different substitution patterns |
4-{[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid | C15H20FN2O3 | Contains a fluorine atom; may enhance lipophilicity |
4-{[3-(Pyrimidin-2-yl)phenyl]carbamoyl}butanoic acid | C15H18N4O3 | Features a pyrimidine ring; affects biological activity |
The distinct combination of functional groups in this compound provides unique pharmacological properties compared to structurally similar compounds.
Properties
IUPAC Name |
5-oxo-5-(3-pyrrolidin-1-ylanilino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(7-4-8-15(19)20)16-12-5-3-6-13(11-12)17-9-1-2-10-17/h3,5-6,11H,1-2,4,7-10H2,(H,16,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTXIMRKWYZOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.